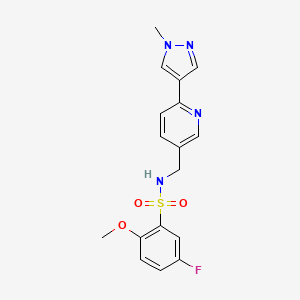

5-fluoro-2-methoxy-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

5-fluoro-2-methoxy-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN4O3S/c1-22-11-13(10-20-22)15-5-3-12(8-19-15)9-21-26(23,24)17-7-14(18)4-6-16(17)25-2/h3-8,10-11,21H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLWMIUIMYVVGDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=C(C=C2)CNS(=O)(=O)C3=C(C=CC(=C3)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

Similar compounds have been known to interact with their targets through various mechanisms, such as inhibition or activation. The exact interaction of this compound with its targets would require further investigation.

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways

Biological Activity

5-Fluoro-2-methoxy-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide, a compound with the CAS number 2034391-36-9, has garnered attention due to its potential biological activities, particularly in the fields of oncology and neurology. This article presents a detailed overview of its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 376.4 g/mol. Its structure integrates a sulfonamide group with a pyrazole and pyridine moiety, which are known for their pharmacological relevance.

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the pyrazole ring and subsequent functionalization to introduce the sulfonamide group. Research indicates that compounds with similar structures have been synthesized using various methods, including microwave-assisted synthesis and traditional reflux methods, enhancing yield and purity .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole scaffold. For instance, derivatives similar to this compound have demonstrated significant antiproliferative activity against various cancer cell lines, including:

| Cancer Type | Cell Line | IC50 (µM) |

|---|---|---|

| Breast Cancer | MDA-MB-231 | 5.40 |

| Liver Cancer | HepG2 | 0.01 |

| Colorectal Cancer | HCT116 | 1.78 |

These findings suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in cancer progression. For example, compounds with similar structures have been shown to inhibit carbonic anhydrase isozymes, which play a crucial role in tumor microenvironment regulation . This inhibition can lead to reduced tumor acidity and enhanced efficacy of chemotherapeutic agents.

Neurological Implications

In addition to its anticancer properties, there is emerging evidence that pyrazole derivatives can modulate neurotransmitter systems. Specifically, some studies indicate that compounds targeting metabotropic glutamate receptors (mGluRs) may offer therapeutic benefits for central nervous system disorders . The potential for this compound to act as a negative allosteric modulator at mGluR2 could position it as a candidate for treating conditions such as anxiety and depression.

Case Studies

Case Study 1: Antitumor Activity

In a comparative study, several pyrazole-based compounds were evaluated for their cytotoxic effects on human cancer cell lines. The results showed that those containing the 1H-pyrazole structure exhibited superior potency compared to traditional chemotherapeutics like doxorubicin. Specifically, the compound demonstrated an IC50 value significantly lower than standard treatments across multiple cancer types .

Case Study 2: Neuropharmacological Effects

A recent trial investigated the effects of similar compounds on mGluR modulation in animal models. Results indicated that these compounds could effectively reduce anxiety-like behaviors without the sedative effects typically associated with benzodiazepines . This suggests a promising avenue for further research into the neurological applications of this compound.

Scientific Research Applications

5-fluoro-2-methoxy-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide is a complex organic compound with potential applications in medicinal chemistry, especially in the development of pharmaceuticals. It features a benzenesulfonamide core with substitutions of a fluorine atom, a methoxy group, and a pyridine moiety connected through a methylene bridge to a pyrazole derivative.

Potential Applications

- Medicinal Chemistry The compound is considered for its potential use in drug development targeting various diseases. Its unique structure may lead to specific biological activities that can be used for therapeutic purposes. It may also be used as an intermediate in synthesizing related compounds with enhanced efficacy or selectivity against specific biological targets.

- Biological Activities Compounds with structural similarities have been studied for antimicrobial, anti-inflammatory, and anticancer properties. The pyrazole and pyridine rings may enhance biological interactions because of their electron-rich nature, potentially allowing for interactions with biological targets like enzymes and receptors.

- Interaction Studies Interaction studies could focus on its binding affinity to enzymes or receptors relevant to disease pathways. Techniques such as surface plasmon resonance or isothermal titration calorimetry can be used to quantify binding interactions and understand mechanisms of action.

Several compounds share structural similarities with this compound.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-methyl-N-(3-pyridinylmethyl)benzenesulfonamide | Methyl group on the benzenesulfonamide | Antimicrobial properties |

| N-(2-(1H-pyrazol-1-yl)benzyl)-4-methylbenzenesulfonamide | Pyrazole ring similar to the target compound | Anti-inflammatory effects |

| 5-fluoro-N-(pyridinylmethyl)benzenesulfonamide | Retains fluorine and pyridine, lacks methoxy group | Potential anticancer activity |

Comparison with Similar Compounds

Structural Analogues in Patent Literature

Several structurally related sulfonamide and heterocyclic derivatives have been reported in patent literature, with variations in substituents and core scaffolds influencing their physicochemical and biological properties. Key examples include:

Chromenone-Pyrazolopyrimidine Sulfonamide ()

- Compound: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

- Key Features: Chromenone (4-oxo-4H-chromen) core fused with a pyrazolo[3,4-d]pyrimidine. Dual fluorine substituents (5-fluoro on chromenone, 3-fluorophenyl). Methylbenzenesulfonamide group.

- Data :

- Molecular Weight: 589.1 g/mol (M+1).

- Melting Point: 175–178°C.

Triazolo-Pyridine Benzamide Derivatives ()

- Examples :

- 5-Fluor-N-(5-methylpyrimidin-4-yl)-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)-2-[(2S)-pentan-2-yloxy]benzamide

- 5-Fluor-N-(6-methoxy-4-methylpyridin-3-yl)-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)-2-[(2S)-pentan-2-yloxy]benzamide

- Key Features :

- Triazolo-pyridine core with pentyloxy and fluorinated benzamide groups.

- Methoxy or methylpyridine substituents.

- Comparison: The triazolo-pyridine system may offer improved metabolic stability due to reduced oxidative susceptibility compared to pyrazole-containing analogs.

Pyridazine-Based Sulfonamide ()

- Compound : 5-fluoro-2-methoxy-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide

- Key Features: Pyridazinone (6-oxo-1,6-dihydropyridazine) ring replacing the pyridine-pyrazole system. Retains the 5-fluoro-2-methoxybenzenesulfonamide motif.

- Comparison: The pyridazinone core introduces a hydrogen-bonding site (keto group), which may enhance interactions with enzymatic targets but reduce lipophilicity compared to the pyridine-pyrazole hybrid in the target compound .

Substituent-Driven Functional Differences

Fluorine and Methoxy Positioning

- Target Compound : 5-fluoro and 2-methoxy groups on benzene create an electron-deficient aromatic system, favoring interactions with hydrophobic enzyme pockets.

Heterocyclic Diversity

- Pyrazole vs.

- Pyridine vs.

Q & A

Q. What are the key structural motifs in this compound that contribute to its biological activity?

The compound features a sulfonamide group (critical for target binding), a fluorine atom at the 5-position (enhancing lipophilicity and metabolic stability), a methoxy group (influencing electronic effects), and a pyridinylmethyl-pyrazole moiety (providing steric and electronic diversity). These motifs are common in kinase inhibitors and COX-2-targeting agents, where sulfonamides act as pharmacophores. Structural analogs in COX-2 inhibitor studies (e.g., diarylpyrazoles) highlight the importance of substituent positioning for selectivity and potency .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

- NMR : To confirm regiochemistry of fluorine and methoxy groups (¹H/¹³C/¹⁹F NMR).

- HPLC-MS : For purity assessment and molecular weight verification.

- FT-IR : To validate sulfonamide (-SO₂NH-) and pyrazole ring vibrations. Crystallographic data from related sulfonamides (e.g., C16H14ClN3O2S) demonstrate the utility of X-ray diffraction for resolving structural ambiguities .

Q. What synthetic routes are feasible for constructing the pyridinylmethylbenzenesulfonamide scaffold?

Common strategies involve:

- Nucleophilic substitution : Coupling a benzenesulfonyl chloride intermediate with a pyridinylmethylamine derivative.

- Protecting group chemistry : For selective functionalization of the pyrazole and pyridine rings.

- Cross-coupling reactions : Suzuki-Miyaura couplings for introducing aryl/heteroaryl groups (e.g., ’s copolymerization methods adapted for heterocycles) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacokinetic profile?

SAR methodologies include:

- Metabolic stability assays : Microsomal incubation to identify vulnerable sites (e.g., demethylation of methoxy groups).

- Pharmacophore modeling : To prioritize substituents enhancing target affinity (e.g., trifluoromethyl groups in COX-2 inhibitors improved selectivity ).

- Half-life optimization : Introducing metabolically stable groups (e.g., deuterated analogs) based on precedents like celecoxib’s pharmacokinetic tuning .

Q. What experimental design (DoE) approaches are recommended for optimizing synthesis yields?

Use flow chemistry and statistical modeling (e.g., factorial design) to:

- Screen temperature, solvent, and catalyst combinations efficiently.

- Minimize byproducts in multi-step reactions (e.g., ’s oxidation optimization via flow reactors) .

- Apply response surface methodology (RSM) to maximize yield of critical steps like sulfonamide coupling.

Q. How can X-ray crystallography resolve stereochemical or conformational ambiguities in this compound?

- Single-crystal X-ray diffraction : Resolve absolute configuration and confirm sulfonamide geometry (e.g., torsion angles between benzene and pyridine rings).

- Software tools : APEX2 for data collection, SHELXL for refinement, and Mercury for visualization (as used in crystallographic studies of related pyrazole derivatives ).

Q. What computational methods predict the metabolic stability of fluorinated benzenesulfonamides?

- In silico metabolism prediction : Tools like MetaSite or GLORYx identify likely cytochrome P450 oxidation sites.

- Docking studies : Assess binding to metabolic enzymes (e.g., CYP3A4) using AutoDock Vina.

- QSAR models : Correlate fluorine substitution patterns with clearance rates, leveraging data from fluorinated COX-2 inhibitors .

Methodological Tables

Q. Table 1. Key Analytical Techniques for Structural Validation

Q. Table 2. Optimization Parameters in DoE for Synthesis

| Factor | Range Tested | Impact on Yield |

|---|---|---|

| Reaction temperature | 60–120°C | Higher temps accelerate coupling but increase degradation |

| Solvent polarity | DMF vs. THF | Polar aprotic solvents improve sulfonamide solubility |

| Catalyst loading | 5–20 mol% Pd(PPh₃)₄ | Excess catalyst reduces byproducts in cross-coupling |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.